molecular formula C19H24N4O5S B2511608 N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921567-64-8

N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2511608
CAS No.: 921567-64-8
M. Wt: 420.48
InChI Key: LXWOFFXUOUJHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide" is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group, a thioether-linked 2,4-dimethoxyphenylamino moiety, and an N-cyclopropylacetamide side chain.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-27-14-5-6-15(16(7-14)28-2)22-18(26)11-29-19-20-8-13(10-24)23(19)9-17(25)21-12-3-4-12/h5-8,12,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWOFFXUOUJHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight* Key Features
Target Compound 2,4-dimethoxyphenyl C₁₉H₂₂N₄O₅S 418.5 Cyclopropyl, hydroxymethyl imidazole
N-allyl analog () 4-(trifluoromethyl)phenyl C₁₈H₁₉F₃N₄O₃S 428.4 Allyl group, trifluoromethyl
N-allyl analog () benzo[d][1,3]dioxol-5-yl C₁₈H₂₀N₄O₅S 404.4 Benzodioxole, hydroxymethyl
Benzenesulfonyl derivative () phenyl, benzenesulfonyl C₂₁H₂₀N₃O₃S₂ 436.5 Sulfonyl group, phenyl substituent

*Molecular weights calculated based on structural analysis.

Substituent Effects

  • 2,4-Dimethoxyphenyl (Target Compound): Methoxy groups enhance solubility via hydrogen bonding and may improve membrane permeability compared to non-polar substituents .
  • Benzodioxole () : Similar to dimethoxyphenyl but with a fused oxygen ring, which may alter electronic distribution and binding kinetics .

NMR and Spectroscopic Insights

Comparative NMR studies (e.g., ) reveal that substituents at positions 2 and 5 of the imidazole ring significantly shift proton environments. For instance:

  • Hydroxymethyl groups (Target Compound, –10) deshield adjacent protons due to electronegative oxygen .
  • Thioether linkages cause upfield shifts in nearby protons compared to sulfonyl groups .

Physicochemical Properties

  • Solubility : The 2,4-dimethoxyphenyl group enhances water solubility compared to trifluoromethyl or benzenesulfonyl analogues.
  • Stability : Thioether linkages may confer resistance to oxidative degradation compared to sulfonamides .
  • Lumping Strategy : Compounds with similar backbones (e.g., imidazole-acetamide hybrids) may exhibit parallel degradation pathways, enabling predictive modeling .

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